6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that contains sulfur, nitrogen, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of sulfonimidamides with β-alkoxyvinyl trifluoromethylketones under solvent-free mechanochemical conditions . This method yields 3-trifluoromethyl-substituted three-dimensional 1,2,6-thiadiazine 1-oxides. Additionally, C4-functionalized products can be obtained by starting from cyclic enones and brominations of the initially formed heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the mechanochemical synthesis approach mentioned above provides a scalable and efficient route for its production. The stability of the products can be maintained by varying the pH value and storing under aerobic conditions .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) for trifluoromethylation and various oxidizing agents for oxidation reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the products .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted hydroxysulfides and other functionalized thiadiazine derivatives .
Scientific Research Applications
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as a pharmacophore in drug design due to its unique structural features and biological activity.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, similar compounds like bendroflumethiazide, a thiazide diuretic, inhibit Na+/Cl- reabsorption in the kidneys, leading to increased urine production and reduced blood pressure . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Bendroflumethiazide: A thiazide diuretic with similar structural features and pharmacological activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a similar thiadiazine scaffold, known for its diverse pharmacological activities.
Uniqueness
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its trifluoromethyl group, which enhances its lipophilicity and potential biological activity . This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
720-49-0 |
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Molecular Formula |
C8H7F3N2O2S |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H7F3N2O2S/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-16(7,14)15/h1-3,12-13H,4H2 |
InChI Key |
DPJZVOYJEZTZKG-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)N1 |
Origin of Product |
United States |
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